molecular formula C15H21B B1276275 1-Bromo-4-(trans-4-propylcyclohexyl)benzene CAS No. 86579-53-5

1-Bromo-4-(trans-4-propylcyclohexyl)benzene

Cat. No. B1276275
CAS RN: 86579-53-5
M. Wt: 281.23 g/mol
InChI Key: GMZABADCQVWQPS-UHFFFAOYSA-N
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Description

The compound 1-Bromo-4-(trans-4-propylcyclohexyl)benzene is a brominated benzene derivative with a propylcyclohexyl substituent at the para position. This type of compound is of interest due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and properties of related brominated benzene derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the Cadiot-Chodkiewicz coupling is a method used to synthesize acetylenic macrocycles, which could potentially be adapted for the synthesis of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves procedures such as NMR, IR spectroscopy, and elemental analysis, which are likely relevant to the synthesis of the compound of interest . The bromination-dehydrobromination reaction described for the synthesis of [1-13C]benzonitrile from [1-13C]1-cyanocyclohexene could also be a potential synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be characterized using techniques such as X-ray crystallography, as demonstrated in the study of various bromo- and bromomethyl-substituted benzenes . These techniques could be applied to determine the molecular structure of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene, providing insights into its conformation and potential interactions.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions. For example, the photolysis of trans,trans-2,4-dibromo-1,5-diphenylpenta-1,4-dien-3-one leads to the formation of several polycyclic products, indicating that brominated compounds can participate in complex reaction pathways . The isomerization of tris(arylmethylene)cyclohexanes to tris(arylmethyl)benzenes by gaseous hydrogen bromide is another example of a reaction that could be relevant to the study of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be studied through various analytical techniques. For instance, density functional theory (DFT) calculations can provide information on the optimized structure and predicted IR and NMR spectra of such compounds . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene have been investigated, revealing interesting photoluminescence properties that could also be relevant for the compound of interest .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective and Stereoselective Syntheses : Research has shown that reactions involving similar compounds, like trans- and cis-epoxycyclohexanes, lead to the production of diamino alcohols and bromo amino alcohols, demonstrating the potential of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in stereoselective syntheses (Zhao et al., 1993).

  • Fluorescence Properties : This compound has been studied for its fluorescence properties. For example, a related compound, 1-Bromo-4-(2,2-diphenylvinyl) benzene, exhibits significant fluorescence intensity variations between solution and solid states, indicating a potential application in photoluminescence studies (Liang Zuo-qi, 2015).

  • Catalytic Hydrogenation : A study on 4-t-butylmethylenecyclohexane, a compound structurally related to 1-Bromo-4-(trans-4-propylcyclohexyl)benzene, provides insights into the stereochemistry of its hydrogenation process, which could be relevant for understanding the chemical behavior of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene under similar conditions (Mitchell, 1970).

  • Dielectric Properties : Research involving structurally similar compounds, such as 1-cyano-2-fluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene, investigates dielectric properties in anisotropic solutions. This suggests potential applications of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in the study of molecular interactions in ordered environments (Toriyama et al., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZABADCQVWQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006940
Record name 1-Bromo-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(trans-4-propylcyclohexyl)benzene

CAS RN

86579-53-5
Record name 1-Bromo-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-4-(trans-4-propylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Liu, C Liu, Q Xu, Z Jin - 2011 - Wiley Online Library
The Sonogashira cross‐coupling reaction between aryl halides and terminal alkynes was carried out smoothly in water over a thermoregulated ligand–palladium catalyst under copper‐…
N Al-Maharik, P Kirsch, AMZ Slawin… - Organic & …, 2016 - pubs.rsc.org
This paper explores the synthesis of a series of prototype negative dielectric liquid crystalline (LC) compounds which contain fluorinated cyclohexane motifs. The series are analogues …
Number of citations: 11 pubs.rsc.org
T Kato, M Ushioda, K Miyazawa - Liquid crystals, 2006 - Taylor & Francis
Novel liquid crystalline compounds containing phenylperfluoroazomethine and cyclohexylperfluoropropene moieties have been synthesized. The perfluoroazomethine compounds …
Number of citations: 7 www.tandfonline.com
E Hagiwara, K Gouda, Y Hatanaka, T Hiyama - Tetrahedron letters, 1997 - Elsevier
The use of NaOH has been found to be extremely effective in promoting the palladium-catalyzed cross-coupling reactions of aryl and alkenylchlorosilanes with organic halides such as …
Number of citations: 142 www.sciencedirect.com

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